An In-depth Technical Guide to 7-Methylbenzofuran for Medicinal Chemistry and Drug Discovery
An In-depth Technical Guide to 7-Methylbenzofuran for Medicinal Chemistry and Drug Discovery
This guide provides a comprehensive technical overview of 7-Methylbenzofuran, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and its emerging role as a valuable scaffold in medicinal chemistry.
Core Identification and Physicochemical Properties
7-Methylbenzofuran, a substituted derivative of benzofuran, is characterized by a fused benzene and furan ring system with a methyl group at the 7-position. This structural motif is a key building block in a variety of biologically active molecules.[1]
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 17059-52-8 | |
| Molecular Formula | C₉H₈O | |
| Molecular Weight | 132.16 g/mol | |
| IUPAC Name | 7-methyl-1-benzofuran | |
| Boiling Point | 190-191 °C at 760 mmHg | |
| Solubility | Soluble in alcohol; sparingly soluble in water (est. 208.7 mg/L at 25 °C) |
Synthesis of the Benzofuran Core: A Strategic Overview
The synthesis of the benzofuran scaffold is a cornerstone of many medicinal chemistry programs. Various strategies have been developed, often relying on transition-metal-catalyzed cyclization reactions. The choice of a particular synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability.
A prevalent and versatile method for constructing the benzofuran ring system involves the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization. This approach, often referred to as a Sonogashira coupling followed by cyclization, offers a high degree of convergence and functional group tolerance.
Illustrative Synthetic Workflow
Below is a conceptual workflow for the synthesis of a substituted benzofuran, illustrating the key transformations.
Caption: Conceptual workflow for benzofuran synthesis.
Representative Experimental Protocol: Synthesis of a 7-Methylbenzofuran Derivative
Objective: To synthesize a 2,3-disubstituted 7-methylbenzofuran derivative.
Materials:
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2-Iodo-6-methylphenol
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Terminal alkyne (e.g., phenylacetylene)
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Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Base (e.g., triethylamine)
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Solvent (e.g., tetrahydrofuran, THF)
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-6-methylphenol (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).
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Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0 eq).
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Alkyne Addition: Slowly add the terminal alkyne (1.2 eq) to the reaction mixture.
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Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-disubstituted 7-methylbenzofuran.
Causality Behind Experimental Choices:
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.
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Copper(I) Iodide: CuI acts as a co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
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Base: The base is required to deprotonate the terminal alkyne, forming the nucleophilic acetylide species, and to neutralize the hydrogen iodide formed during the reaction.
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Purification: Flash column chromatography is a standard technique for purifying organic compounds of moderate polarity, effectively separating the product from unreacted starting materials and catalyst residues.
Chemical Reactivity of the Benzofuran Ring System
The reactivity of the benzofuran ring is influenced by the interplay of the fused benzene ring and the electron-rich furan ring. Electrophilic aromatic substitution is a key reaction type for functionalizing the benzofuran core.
Electrophilic Aromatic Substitution
The furan moiety of the benzofuran system is generally more susceptible to electrophilic attack than the benzene ring. Theoretical calculations and experimental evidence suggest that electrophilic substitution preferentially occurs at the C2 and C3 positions of the furan ring. The regioselectivity of the attack (C2 vs. C3) can be influenced by the nature of the electrophile and the substituents already present on the ring. For many electrophilic substitution reactions, attack at the C2 position is favored.
The methyl group at the 7-position in 7-Methylbenzofuran is an electron-donating group, which can further activate the benzene ring towards electrophilic attack, although the furan ring generally remains the more reactive site.
Other Reactions
The benzofuran ring can also undergo other transformations, such as:
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Ring-opening reactions: Under certain conditions, particularly with strong reducing agents or in the presence of specific catalysts, the furan ring can be opened.[2]
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Cycloaddition reactions: The C2-C3 double bond of the furan ring can participate in cycloaddition reactions.[3]
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive core for designing new therapeutic agents.
Anticancer Activity
A significant body of research has focused on the development of benzofuran derivatives as potential anticancer agents. These compounds have been shown to target various cellular pathways involved in cancer progression. For example, certain substituted benzofurans have demonstrated potent inhibitory activity against tubulin polymerization, a critical process in cell division. The substitution pattern on the benzofuran ring is crucial for optimizing anticancer activity. For instance, the introduction of hydroxyl groups and other substituents at specific positions can enhance the compound's interaction with its biological target.
Neurodegenerative Diseases
The benzofuran scaffold has also been explored for the treatment of neurodegenerative disorders like Alzheimer's disease. Some benzofuran derivatives have been designed as inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a role in the cognitive decline associated with Alzheimer's. The benzofuran core can serve as a bioisosteric replacement for other aromatic systems in known AChE inhibitors, allowing for the exploration of new chemical space and the development of compounds with improved pharmacological profiles.
Analytical Characterization
The structural elucidation and purity assessment of 7-Methylbenzofuran and its derivatives rely on a combination of spectroscopic and spectrometric techniques.
Workflow for Structural Verification
Caption: Analytical workflow for structural confirmation.
Expected Spectral Features
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¹H NMR Spectroscopy: The proton NMR spectrum of 7-Methylbenzofuran is expected to show distinct signals for the aromatic protons on both the benzene and furan rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the furan ring typically appearing at different chemical shifts compared to those of the benzene ring.
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Mass Spectrometry: Mass spectrometry will provide the molecular weight of the compound, confirming its molecular formula. The fragmentation pattern can also offer clues about the structure. The molecular ion peak for 7-Methylbenzofuran would be expected at an m/z of 132.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations within the aromatic system and C-O stretching of the furan ring.
Standard Protocol for NMR Sample Preparation
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Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 7-Methylbenzofuran derivative.
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Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
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Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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Data Acquisition: Acquire the ¹H, ¹³C, and any necessary 2D NMR spectra according to the instrument's standard operating procedures.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 7-Methylbenzofuran and its derivatives.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is recommended to consult the Safety Data Sheet (SDS) for specific handling and safety information.
Conclusion
7-Methylbenzofuran is a valuable building block in organic synthesis and medicinal chemistry. Its versatile reactivity and the biological significance of the benzofuran scaffold make it a compound of high interest for the development of novel therapeutics. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage this important heterocyclic system in their drug discovery efforts.
References
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PubChem. (n.d.). 7-Methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 7-methyl benzofuran. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
- Shaikh, A., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(47), 29853-29881.
- Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E2900-E2927.
- Ni, Y., et al. (2023).
- El-Sayed, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4837.
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
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Benzo[b]furan: Chemical Reactivity. (2020, December 7). [Video]. YouTube. [Link]
